molecular formula C17H20N4O4 B6764996 N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide

N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B6764996
M. Wt: 344.4 g/mol
InChI Key: IOWVTELTIJXFEQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-10-15(11(2)20-19-10)13-8-23-7-6-21(13)17(22)18-12-4-3-5-14-16(12)25-9-24-14/h3-5,13H,6-9H2,1-2H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWVTELTIJXFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(=O)NC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 3,5-dimethyl-1H-pyrazole, and morpholine-4-carboxylic acid. The synthesis might involve:

    Formation of intermediates: Each functional group is introduced through specific reactions such as alkylation, acylation, or condensation.

    Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent).

    Automation: Implementing automated systems for precise control of reaction parameters.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential as a drug candidate.

    Medicine: Explored for therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Signal transduction: Influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide analogs: Compounds with slight modifications in the functional groups.

    Other morpholine derivatives: Compounds containing the morpholine ring with different substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

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